Methyl 5-amino-4,6-dichloronicotinate
Description
Methyl 5-amino-4,6-dichloronicotinate (CAS: 154012-16-5) is a nicotinic acid derivative featuring a methyl ester group, chlorine atoms at positions 4 and 6, and an amino group at position 5 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for biologically active molecules such as kinase inhibitors and antitumor agents .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 5-amino-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)5(10)4(3)8/h2H,10H2,1H3 |
InChI Key |
QHTQQYIQCPNESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nitro Group Reduction and Subsequent Chlorination
A common pathway involves methyl 4,6-dinitronicotinate as the starting material. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro groups to amines, yielding methyl 4,6-diaminonicotinate. Subsequent chlorination with phosphorus oxychloride (POCl₃) under reflux introduces chloro groups, displacing the amino groups via an SNAr mechanism. This method requires careful temperature control (80–110°C) to avoid over-chlorination. Typical yields range from 65% to 75%, with purity >95% after recrystallization.
Direct Chlorination of Aminonicotinates
Alternative routes start with methyl 5-aminonicotinate. Treatment with chlorine gas in acetic acid at 50°C selectively chlorinates positions 4 and 6, leveraging the directing effects of the amino group. This one-pot synthesis achieves 70–80% yields but demands rigorous exclusion of moisture to prevent hydrolysis.
Cyclization of β-Ketoester Precursors
Pyridine ring construction via cyclization offers another route, often providing better regiocontrol.
Hantzsch Dihydropyridine Synthesis
Condensation of methyl acetoacetate with ammonium acetate and formaldehyde under acidic conditions forms a 1,4-dihydropyridine intermediate. Oxidation with nitric acid yields methyl nicotinate, which undergoes chlorination. However, this method requires additional steps to introduce the amino group, often via nitration followed by reduction.
Guareschi-Thorpe Cyclization
Reacting cyanoacetamide with methyl propiolate in ethanol under basic conditions generates a 2-pyridone intermediate. Chlorination with POCl₃ converts the hydroxyl groups to chloro substituents, while the amino group is introduced via Hofmann degradation. This method achieves 60–65% overall yield but involves multi-step purification.
Direct Amination and Chlorination Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of methyl 4,6-dichloronicotinate with ammonia or benzophenone imine introduces the amino group at position 5. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, this method achieves 80–85% yields under mild conditions (90°C, 12 h).
Microwave-Assisted Chlorination
Microwave irradiation accelerates the chlorination of methyl 5-aminonicotinate using N-chlorosuccinimide (NCS) in DMF. At 120°C for 15 minutes, this method achieves 90% conversion with minimal byproducts, offering a rapid alternative to conventional heating.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NAS with POCl₃ | POCl₃, Pd/C | 65–75 | >95 | High regioselectivity | Requires toxic POCl₃ |
| Hantzsch Synthesis | Methyl acetoacetate, HNO₃ | 60–70 | 90 | Scalable | Multi-step, low atom economy |
| Buchwald-Hartwig | Pd(OAc)₂, NH₃ | 80–85 | >98 | Mild conditions, high efficiency | Costly catalysts |
| Microwave Chlorination | NCS, DMF | 85–90 | 97 | Fast, energy-efficient | Limited scalability |
Optimization and Green Chemistry Considerations
Solvent Selection
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps reduces environmental impact while maintaining reaction efficiency.
Catalyst Recycling
Immobilized palladium catalysts (e.g., Pd on mesoporous silica) enable reuse for up to five cycles without significant activity loss, cutting costs by 40%.
Byproduct Management
Capturing HCl gas using NaOH scrubbers during POCl₃ reactions mitigates corrosion risks and allows sodium chloride recovery for industrial reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-amino-4,6-dichloronicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Ethyl 5-amino-4,6-dichloronicotinate
- Molecular Formula : C8H8Cl2N2O2
- Molecular Weight : 235.067 g/mol
- Substituents: Ethyl ester, 5-amino, 4,6-dichloro
- Properties : Density = 1.4 g/cm³; Boiling Point = 343.9°C; LogP = 2.31 .
- Applications: Used in the synthesis of novobiocin analogs and Hsp90 inhibitors, demonstrating antitumor activity in breast cancer cell lines .
Ethyl 5-bromo-4,6-dichloronicotinate
- Molecular Formula: C8H6BrCl2NO2
- Molecular Weight : 298.95 g/mol
- Substituents : Ethyl ester, 5-bromo, 4,6-dichloro
- Applications : Likely used in halogenation reactions or as a precursor for cross-coupling chemistry.
Methyl 2-amino-4,6-dichloronicotinate
- Molecular Formula : C7H6Cl2N2O2
- Molecular Weight : 221.04 g/mol
- Substituents: Methyl ester, 2-amino, 4,6-dichloro
- Applications : Intermediate in agrochemicals and pharmaceuticals; structurally related to pyrimidine-based drugs.
Methyl 5-bromo-2,6-dichloronicotinate
- Molecular Formula: C7H4BrCl2NO2
- Molecular Weight : 284.922 g/mol
- Substituents : Methyl ester, 5-bromo, 2,6-dichloro
- Properties : Higher density (1.8 g/cm³) due to bromine; boiling point = 310.1°C; LogP = 2.68 .
- Applications: Potential use in Suzuki-Miyaura coupling reactions for aryl-aryl bond formation.
Ethyl 4,6-Dichloronicotinate
- Molecular Formula: C8H7Cl2NO2
- Molecular Weight : 220.05 g/mol
- Properties: Lower polarity due to lack of amino group; used in synthesizing thieno[3,2-c]pyridine derivatives .
Research Findings and Implications
- Substituent Position: The amino group’s position (2 vs. 5) significantly impacts reactivity. For example, 5-amino derivatives are more effective in targeting kinase enzymes due to better binding affinity .
- Ester Chain Length : Ethyl esters generally exhibit higher lipophilicity (LogP = 2.31) compared to methyl esters, influencing bioavailability and metabolic stability .
- Halogen Effects : Bromine substitution increases molecular weight and density but reduces solubility, making such compounds suitable for solid-phase synthesis .
Biological Activity
Methyl 5-amino-4,6-dichloronicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of two chlorine atoms at positions 4 and 6, along with an amino group at position 5. Its molecular formula is CHClNO, with a molecular weight of approximately 235.07 g/mol. The unique substitution pattern contributes to its biological activity and reactivity in various chemical contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antibiotics. The compound's mechanism involves interaction with bacterial enzymes and receptors, disrupting essential cellular processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and growth regulation .
This compound is believed to act by binding to specific enzymes or receptors within cells. This interaction can lead to inhibition or modulation of these targets, affecting downstream signaling pathways involved in cell growth and apoptosis. For example, it may act as an inhibitor of certain kinases that play critical roles in cancer progression .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study: Anticancer Efficacy
In a notable study, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with the compound. This suggests its potential as a therapeutic agent in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
